molecular formula C14H26 B15367689 tert-Butyldecalin CAS No. 27193-30-2

tert-Butyldecalin

Cat. No.: B15367689
CAS No.: 27193-30-2
M. Wt: 194.36 g/mol
InChI Key: WBLIUUUYEJAFDN-UHFFFAOYSA-N
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Description

tert-Butyldecalin (CAS No. 27193-30-2) is a bicyclic organic compound comprising a decalin (decahydronaphthalene) backbone substituted with a tert-butyl group. Decalin itself exists in cis and trans stereoisomers, and the addition of a bulky tert-butyl moiety introduces steric effects that influence its physicochemical properties. Key identifiers include:

  • Vc value: 0.690 (a parameter related to critical volume or chromatographic retention behavior) .

Properties

CAS No.

27193-30-2

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C14H26/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-10H2,1-3H3

InChI Key

WBLIUUUYEJAFDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC2C1CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

While detailed data (e.g., boiling points, solubility) for this compound are absent in the evidence, inferences can be drawn:

  • Polarity: Non-polar character due to hydrocarbon structure, similar to decalin but with slightly higher molecular weight.

Functional Comparisons with Other tert-Butyl Derivatives

Evidence highlights other tert-butyl compounds, though structurally distinct:

  • Terbutaline Related Compound D (CAS 94109-61-2): A benzyl-tert-butyl amino ketone used as a pharmaceutical reference standard .
  • Bosentan Related Compound B (CAS 174227-14-6): A sulfonamide derivative with a tert-butyl group, employed in drug impurity profiling .
  • tert-Butylbenzene (CAS 98-06-6): A simpler aromatic analog with applications in organic synthesis .

Key differences :

  • This compound lacks functional groups (e.g., amines, sulfonamides) present in these derivatives, limiting its utility in pharmacologically active roles but enhancing stability for solvent applications.

Research Findings and Limitations

  • Synthesis and purity: High-purity tert-butyl compounds (e.g., tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride, 95% purity ) underscore the importance of purity in research.
  • Toxicogenomics: The Comparative Toxicogenomics Database (CTD) bridges chemical toxicity data across species , but this compound’s toxicological profile remains uncharacterized in the evidence.
  • Structural analogs : Compounds like 1-tert-Butyl-4-methylbenzene () share steric properties but differ in aromaticity and reactivity.

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